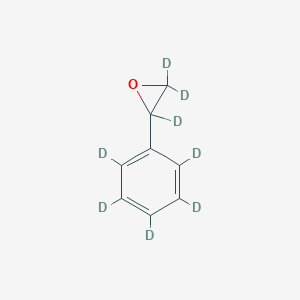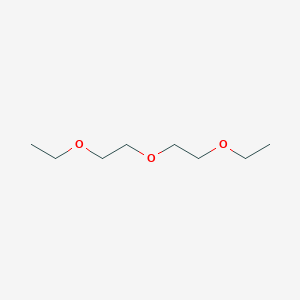![molecular formula C14H20N2O5 B127294 5-Des[2-(tert-butylamino)] Bambuterol-5-etanol CAS No. 112935-93-0](/img/structure/B127294.png)
5-Des[2-(tert-butylamino)] Bambuterol-5-etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol is a chemical compound with the molecular formula C14H20N2O5 and a molecular weight of 296.32 g/mol . It is a derivative of Bambuterol, a long-acting beta2-adrenoceptor agonist used in the treatment of asthma and other respiratory conditions . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Aplicaciones Científicas De Investigación
5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in biochemical research to study the interactions and effects of beta2-adrenoceptor agonists.
Medicine: Research involving this compound helps in understanding the pharmacological properties and potential therapeutic applications of beta2-adrenoceptor agonists.
Industry: It is used in the development of new chemical entities and formulations for respiratory conditions
Mecanismo De Acción
Target of Action
The primary target of this compound is the beta2-adrenoceptor . This receptor plays a crucial role in the regulation of bronchial muscle tone, and its activation leads to the relaxation of bronchial smooth muscle .
Mode of Action
The compound acts as a long-acting beta2-adrenoceptor agonist . It stimulates the beta2-adrenoceptors, leading to the activation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP .
Biochemical Pathways
The increase in cyclic AMP levels is associated with the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Pharmacokinetics
The compound is a prodrug of terbutaline, meaning it is metabolized into its active form, terbutaline, in the body . It is absorbed orally and preferentially distributed in lung tissue, reducing the first-pass effect . In lung tissue, it is slowly hydrolyzed to produce terbutaline, resulting in a steady and sustained concentration of terbutaline in the blood .
Result of Action
The action of the compound results in the dilation of bronchial passages, which helps in the management of lung diseases associated with bronchospasm .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, liver function can impact the metabolism of the compound, and renal function can affect its excretion . Therefore, dose adjustments may be necessary for people with renal impairment .
Métodos De Preparación
The synthesis of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol involves the modification of Bambuterol through specific chemical reactions. The synthetic route typically includes the following steps:
Starting Material: Bambuterol is used as the starting material.
Reaction Conditions: The tert-butylamino group is removed through a series of chemical reactions involving reagents such as acids or bases under controlled temperature and pressure conditions.
Purification: The resulting compound is purified using techniques like recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol is unique due to the absence of the tert-butylamino group, which differentiates it from Bambuterol and other similar compounds. Some similar compounds include:
Bambuterol: A long-acting beta2-adrenoceptor agonist used in the treatment of asthma.
Terbutaline: A short-acting beta2-adrenoceptor agonist used for the relief of bronchospasm.
Salbutamol: Another short-acting beta2-adrenoceptor agonist used for the treatment of asthma and chronic obstructive pulmonary disease
These compounds share similar pharmacological properties but differ in their chemical structures and duration of action.
Propiedades
IUPAC Name |
[3-(dimethylcarbamoyloxy)-5-(1-hydroxyethyl)phenyl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-9(17)10-6-11(20-13(18)15(2)3)8-12(7-10)21-14(19)16(4)5/h6-9,17H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPOTIPIYTUHQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552837 |
Source


|
| Record name | 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112935-93-0 |
Source


|
| Record name | 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)
![Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]-](/img/structure/B127246.png)

